molecular formula C14H23NO4S B7544285 N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide

Cat. No.: B7544285
M. Wt: 301.40 g/mol
InChI Key: UUYBORDKBZKCQH-UHFFFAOYSA-N
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Description

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, an isopropyl group, and a methoxy group

Properties

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-5-12(9-16)15-20(17,18)14-8-11(10(2)3)6-7-13(14)19-4/h6-8,10,12,15-16H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYBORDKBZKCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. Common synthetic routes include:

    Alkylation: The addition of the isopropyl group.

    Hydroxymethylation: The addition of the hydroxymethyl group to the propyl chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-hydroxymethyl-propyl)-3,5-dinitro-benzamide
  • N-(1-hydroxymethyl-propyl)-4-methylbenzenesulfonamide

Uniqueness

N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

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